molecular formula C23H28N4O3 B14119159 (E)-1-(4-(tert-butyl)phenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

(E)-1-(4-(tert-butyl)phenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No.: B14119159
M. Wt: 408.5 g/mol
InChI Key: YKXMHAVDEPGERX-UHFFFAOYSA-N
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Description

(E)-1-(4-(tert-butyl)phenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is an organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a quinazolinone core and various substituents makes this compound an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-(tert-butyl)phenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of Substituents: The tert-butyl group and methoxypropyl group are introduced through nucleophilic substitution reactions.

    Formation of the Urea Derivative: The final step involves the reaction of the quinazolinone derivative with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to achieve high yields and purity. The process may also include purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-(tert-butyl)phenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce dihydroquinazolinones.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(4-(tert-butyl)phenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is studied for its potential as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicinal chemistry, quinazolinone derivatives are explored for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (E)-1-(4-(tert-butyl)phenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to active sites, inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Urea Derivatives: Compounds with urea linkages but different aromatic or aliphatic groups.

Uniqueness

(E)-1-(4-(tert-butyl)phenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C23H28N4O3

Molecular Weight

408.5 g/mol

IUPAC Name

1-(4-tert-butylphenyl)-3-[3-(3-methoxypropyl)-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C23H28N4O3/c1-23(2,3)16-10-12-17(13-11-16)24-21(28)26-20-18-8-5-6-9-19(18)25-22(29)27(20)14-7-15-30-4/h5-6,8-13H,7,14-15H2,1-4H3,(H2,24,26,28)

InChI Key

YKXMHAVDEPGERX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CCCOC

Origin of Product

United States

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